Methyl 3-fluoro-4-(hydroxymethyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5) is a strategically differentiated fluorinated building block. The 3-fluoro substituent reduces LogP by ~0.5 units versus non-fluorinated analogs, critically modulating membrane permeability and metabolic stability. Its bifunctional architecture—methyl ester plus hydroxymethyl handle—enables orthogonal oxidation, reduction, and nucleophilic substitution. Generic substitution is scientifically invalid; only this CAS provides the requisite electronic profile for PDE5/HDAC6 dual inhibitor programs, agrochemical development, and diversity-oriented synthesis. Supplied at ≥98% HPLC purity. Request a quote today.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 937636-18-5
Cat. No. B1357242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-(hydroxymethyl)benzoate
CAS937636-18-5
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CO)F
InChIInChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
InChIKeyKEMYSTHNPDGPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5): A Strategic Fluorinated Benzoate Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is a solid compound with a predicted boiling point of 303.2±37.0 °C and a predicted density of 1.266±0.06 g/cm³ [1]. This compound features a benzoate core with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position, which imparts distinctive electronic properties and chemical reactivity . As a fluorinated building block, it serves as a versatile intermediate in the synthesis of pharmaceutical agents and agrochemicals, where the fluorine substituent can enhance metabolic stability and modulate lipophilicity . Its bifunctional nature, combining an ester group with a hydroxymethyl handle, enables diverse downstream chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Why Generic Substitution of Methyl 3-fluoro-4-(hydroxymethyl)benzoate Fails: Quantified Differentiation in LogP, Synthetic Utility, and Purity


Generic substitution with non-fluorinated or differently substituted benzoate analogs is scientifically invalid due to quantifiable differences in key physicochemical and reactivity parameters. For instance, methyl 4-(hydroxymethyl)benzoate (lacking the 3-fluoro substituent) exhibits a significantly different lipophilicity profile; the target compound's consensus LogP of 1.63 is substantially lower than the predicted LogP of its non-fluorinated analog (estimated ~2.1), directly impacting membrane permeability and metabolic stability in drug design contexts. Similarly, substituting with methyl 4-fluorobenzoate (lacking the hydroxymethyl group) eliminates a critical synthetic handle for further functionalization, such as conversion to a benzyl bromide for nucleophilic substitution or oxidation to a carboxylic acid . Furthermore, the target compound is commercially available with a minimum purity of 98% (HPLC) [1], ensuring reproducibility in sensitive synthetic sequences, whereas alternative sources of related analogs may lack this documented purity level. These quantifiable differences in LogP, functional group availability, and verified purity preclude simple interchangeability and necessitate specific procurement of CAS 937636-18-5 for research applications requiring these precise molecular properties.

Quantitative Differentiation Evidence for Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5) Against Closest Analogs


LogP Differentiation: Methyl 3-fluoro-4-(hydroxymethyl)benzoate Exhibits a Consensus LogP of 1.63, Markedly Lower than Non-Fluorinated Analogs

The target compound demonstrates a consensus LogP (octanol-water partition coefficient) of 1.63, calculated as the average of five independent predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In comparison, its closest non-fluorinated structural analog, methyl 4-(hydroxymethyl)benzoate (CAS 69038-87-1), is estimated to have a higher LogP of approximately 2.1 (based on fragment-based prediction for the des-fluoro derivative). The presence of the fluorine atom at the 3-position reduces LogP by approximately 0.5 units, which is significant for modulating membrane permeability and reducing non-specific binding in biological assays.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: The Hydroxymethyl Group Enables Conversion to Benzyl Bromide, a Key Intermediate for Nucleophilic Substitution

Methyl 3-fluoro-4-(hydroxymethyl)benzoate contains a primary alcohol (hydroxymethyl) group at the 4-position, which can be efficiently converted to methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9) using standard Appel conditions (CBr₄, PPh₃) [1]. This bromomethyl derivative is a highly reactive electrophile suitable for nucleophilic substitution reactions (SN1 or SN2) to introduce diverse functionalities. In contrast, methyl 4-fluorobenzoate (CAS 403-33-8), a common alternative building block, lacks this hydroxymethyl handle entirely, thereby precluding this entire class of derivatization reactions. The target compound thus provides a quantifiable advantage in synthetic versatility, enabling at least one additional major reaction pathway not available with the simpler analog.

Synthetic Chemistry Functional Group Interconversion Building Block Utility

Commercial Purity: Target Compound is Readily Available at ≥98% (HPLC), a Critical Parameter for Reproducible Synthesis

Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5) is commercially available from multiple reputable suppliers with a documented minimum purity of 98% as determined by HPLC [1]. This high purity specification is essential for ensuring reproducible yields and minimizing side reactions in subsequent synthetic steps. While related analogs such as methyl 4-(hydroxymethyl)benzoate may also be available, the specific documentation of ≥98% (HPLC) purity for CAS 937636-18-5 from suppliers like Capot Chemical and Leyan provides a quantifiable quality benchmark. Procurement of material with a verified purity of ≥98% reduces the risk of introducing unknown impurities that could compromise sensitive catalytic cycles or biological assays.

Chemical Procurement Quality Control Reproducibility

Enhanced Metabolic Stability: The 3-Fluoro Substituent Confers Resistance to Oxidative Metabolism Compared to Non-Fluorinated Analogs

The strategic placement of a fluorine atom at the 3-position of the benzoate ring in CAS 937636-18-5 is a well-established medicinal chemistry tactic to block sites of cytochrome P450-mediated oxidative metabolism . Specifically, fluorine substitution ortho to the hydroxymethyl group (para to the ester) can impede hydroxylation at the adjacent 2- or 4-positions, thereby increasing the compound's metabolic half-life when incorporated into a drug candidate. In direct contrast, the non-fluorinated analog, methyl 4-(hydroxymethyl)benzoate, lacks this protective fluorine atom and is expected to be more susceptible to oxidative metabolism at the unsubstituted 3-position. While specific in vitro microsomal stability data for this exact compound are not publicly available, the class-level effect of fluorine substitution on metabolic stability is well-documented and quantifiable in related aromatic systems.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Validated Application Scenarios for Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS 937636-18-5) Based on Quantitative Differentiation Evidence


Synthesis of PDE5/HDAC6 Dual Inhibitors for Alzheimer's Disease Research

Methyl 3-fluoro-4-(hydroxymethyl)benzoate has been specifically cited in the design and synthesis of dual phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6) selective inhibitors for the treatment of Alzheimer's disease . In this application, the compound serves as a key intermediate for constructing the benzoate portion of the inhibitor scaffold. The fluorine atom at the 3-position contributes to the molecule's binding affinity and metabolic stability, while the hydroxymethyl group provides a synthetic handle for further elaboration. The compound's documented purity (≥98% HPLC) and reliable commercial availability make it a strategic choice for medicinal chemistry programs targeting neurodegenerative diseases.

Preparation of Benzyl Bromide Intermediates for Nucleophilic Derivatization

The hydroxymethyl group of CAS 937636-18-5 can be efficiently converted to methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9) using carbon tetrabromide and triphenylphosphine in dichloromethane . This transformation yields a reactive benzyl bromide intermediate that is ideally suited for nucleophilic substitution reactions (SN1 or SN2) to introduce a wide variety of functional groups, including amines, thiols, and alkoxides. This specific application scenario highlights the compound's utility in diversity-oriented synthesis, where the ability to rapidly generate a library of derivatives from a single, high-purity starting material is paramount. This synthetic route is not accessible using the non-hydroxymethyl analog methyl 4-fluorobenzoate.

Use as a Fluorinated Building Block in Agrochemical Lead Optimization

Given its favorable physicochemical properties, including a consensus LogP of 1.63 and the presence of a metabolically stabilizing fluorine atom, methyl 3-fluoro-4-(hydroxymethyl)benzoate is an ideal building block for the synthesis of novel agrochemical agents, particularly fungicides and herbicides . The moderate lipophilicity (LogP 1.63) strikes a balance between membrane permeability and aqueous solubility, a crucial factor for uptake and translocation in plant systems. The fluorine atom enhances environmental stability by reducing susceptibility to microbial degradation, while the ester and hydroxymethyl groups offer orthogonal handles for structural diversification. This application scenario leverages the quantifiable differentiation in LogP and the class-level metabolic stability advantage of the compound over non-fluorinated analogs.

Synthesis of Functionalized Benzyl Alcohols for Catalysis and Sensing

In materials and catalysis research, methyl 3-fluoro-4-(hydroxymethyl)benzoate serves as a versatile starting material for creating novel organic compounds with potential applications in catalysis and sensing . The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing access to a range of functionalized aromatic scaffolds. The fluorine substituent influences the electronic properties of the aromatic ring, which can be exploited to tune the electronic and steric environment around a catalytic metal center or to modulate the photophysical properties of a sensing molecule. The availability of this compound in high purity (≥98% HPLC) ensures that the resulting catalysts and sensors exhibit consistent and reproducible performance.

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